molecular formula C7H8O3 B3031285 5-Oxocyclohex-3-enecarboxylic acid CAS No. 22748-45-4

5-Oxocyclohex-3-enecarboxylic acid

Cat. No. B3031285
CAS RN: 22748-45-4
M. Wt: 140.14 g/mol
InChI Key: AFVVRNQKUOFLOS-UHFFFAOYSA-N
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Description

5-Oxocyclohex-3-enecarboxylic acid is a compound that belongs to the family of cyclohexene carboxylic acids, which are characterized by a six-membered ring structure with a double bond and a carboxylic acid functional group. The compound is of interest due to its potential as a building block in organic synthesis, particularly for the creation of complex molecules with pharmaceutical applications.

Synthesis Analysis

The synthesis of related cyclohexene carboxylic acid derivatives has been reported in the literature. For instance, a diastereoselective synthesis of a functionalized cyclohexene skeleton was achieved using L-serine as a starting material, which is a departure from the traditional use of (-)-shikimic acid or (-)-quinic acid. Key steps in this synthesis included ring-closing metathesis and diastereoselective Grignard reactions, with the absolute configurations of intermediates confirmed by two-dimensional NMR studies . Additionally, optically active derivatives of cyclohexenone were synthesized from ethyl 3-(tert-butyldimethylsiloxy)-5-hexenoate, employing Ti(II)-mediated intramolecular nucleophilic acyl substitution and FeCl3-mediated ring expansion as key reactions . Regioselective cyclizations of esters of 2-acetyl-5-oxohexanoic acid have also been reported, leading to various alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates, among other products .

Molecular Structure Analysis

The molecular structure of 5-oxocyclohex-3-enecarboxylic acid and its derivatives is characterized by the presence of a cyclohexene ring, which imparts certain stereochemical properties to the molecule. The presence of substituents on the ring, such as the oxo group and the carboxylic acid, influences the reactivity and the possible conformations of the molecule. The stereochemistry of these compounds is crucial in their synthesis and has been elucidated using techniques like NMR spectroscopy .

Chemical Reactions Analysis

Cyclohexene carboxylic acid derivatives participate in a variety of chemical reactions. The ring-closing metathesis mentioned in the synthesis of a cyclohexene derivative is a reaction that forms a carbon-carbon double bond by the rearrangement of alkene groups . The cyclization reactions to form cyclohexene rings can be catalyzed by different reagents, such as pyrrolidinium acetate, pyrrolidine, and hydrogen chloride, depending on the desired product . Additionally, the reactivity of these compounds towards nucleophiles and electrophiles, as well as their behavior in elimination reactions, has been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxocyclohex-3-enecarboxylic acid derivatives are influenced by their molecular structure. The presence of functional groups such as the oxo group and the carboxylic acid group affects properties like solubility, boiling point, and melting point. These groups also determine the acidity and basicity of the molecule, as well as its potential to form hydrogen bonds and interact with various solvents and reagents. The optically active nature of some derivatives indicates that they can exist in different enantiomeric forms, which may have different physical properties and biological activities .

Scientific Research Applications

Synthesis and Derivatives

5-Oxocyclohex-3-enecarboxylic acid and its derivatives have been extensively studied in organic chemistry, particularly in the synthesis of various complex molecules. For instance, Begbie and Golding (1972) demonstrated the regioselective cyclisations of esters of 2-acetyl-5-oxohexanoic acid, leading to different derivatives including alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates and alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates (Begbie & Golding, 1972). Similarly, Ackland and Pinhey (1987) explored the arylation of ethyl 4-oxocyclohex-2-enecarboxylate, finding specific arylation patterns depending on the compound’s structure (Ackland & Pinhey, 1987).

Aromatization Studies

The compound has also been a subject of interest in aromatization studies. Kaneda, Tokuyama, and Obata (1995) identified (+)-4-oxocyclohex-2-enecarboxylic acid as an intermediate in the aromatization process of 4-oxocyclohexanecarboxylic acid to 4-hydroxybenzoic acid by Corynebacterium cyclohexanicum (Kaneda et al., 1995).

Enzyme-Related Research

In biochemical research, 5-Oxocyclohex-3-enecarboxylic acid derivatives have been investigated for their interactions with enzymes. Langkau et al. (1990) reported the identification of 2-amino-5-oxocyclohex-1-enecarboxyl-CoA as a major product in the reaction catalyzed by a novel flavoenzyme from a denitrifying Pseudomonas species (Langkau et al., 1990).

Chemical Structure and Properties

The compound's chemical structure and properties have also been a focus of research. For example, Klika et al. (2000) conducted a comprehensive study on the structures and conformational analysis of isomeric cyclohexanecarboxylic acids, contributing to a deeper understanding of the compound’s chemical behavior and properties (Klika et al., 2000).

Safety And Hazards

The safety data sheet for 5-Oxocyclohex-3-enecarboxylic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-oxocyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5H,2,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVVRNQKUOFLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508515
Record name 5-Oxocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxocyclohex-3-enecarboxylic acid

CAS RN

22748-45-4
Record name 5-Oxocyclohex-3-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
11
Citations
L Jayasinghe, M Lakdusinghe, N Hara… - Natural product …, 2012 - Taylor & Francis
… -O-caffeoylquinate (3), n-butyl chlorogenate (4), n-butyl 5-O-caffeoylquinate (5) and a rare phenolic glucoside (rel)-6α-benzoyloxy-1α,2α-dihydroxy-5-oxocyclohex-3-enecarboxylic acid …
Number of citations: 29 www.tandfonline.com
SE Leonard, FJ Garcia, DS Goodsell, KS Carroll - 2011 - deepblue.lib.umich.edu
… To this was added a solution of 3methoxy-5-oxocyclohex-3-enecarboxylic acid (339 mg, 1.99 mmol), EDC (382 mg, 1.99 mmol), and DMAP (243 mg, 1.99 mmol) in dry DMF (2.5 mL). …
Number of citations: 63 deepblue.lib.umich.edu
Y Hagiwara, RA Mesch, T Kawakami… - The Journal of …, 2013 - ACS Publications
… To a chilled solution (0 C) of 1-methyl-5-oxocyclohex-3-enecarboxylic acid (0.30 g, 2.0 mmol, 1 equiv), cyclohexanone oxime (0.31 g, 2.7 mmol, 1.4 equiv), and N,N-dimethyl-4-…
Number of citations: 16 pubs.acs.org
A Alakolanga, A Siriwardane, NS Kumar… - Food research …, 2014 - Elsevier
… Recently, we reported (rel)-6a-benzoyloxy-1a,2a-dihydroxy-5-oxocyclohex-3-enecarboxylic acid 2-(6-O-benzoyl-b-d-glucopyranosyloxy)-5-hydroxybenzyl ester, methyl 3-O-…
Number of citations: 50 www.sciencedirect.com
A Alakolanga, N Kumar… - Journal of Food …, 2015 - search.ebscohost.com
Flacourtia inermis Roxb.(Flacourtiaceae), is a moderate sized tree cultivated in Sri Lanka for its fruits known as Lovi. The current study was undertaken to study the biological activity of …
Number of citations: 0 search.ebscohost.com
A Alakolanga, NS Kumar, L Jayasinghe… - Journal of Food Science …, 2015 - Springer
Flacourtia inermis Roxb. (Flacourtiaceae), is a moderate sized tree cultivated in Sri Lanka for its fruits known as Lovi. The current study was undertaken to study the biological activity of …
Number of citations: 37 link.springer.com
NR Modugu, G Mehta - The Journal of Organic Chemistry, 2018 - ACS Publications
A flexible synthesis of the carbocyclic core present in glycosides xylosmin and flacourtosides E and F, natural products exhibiting antimalarial and antiarboviral activities, has been …
Number of citations: 3 pubs.acs.org
B Murphy - 2015 - dr.library.brocku.ca
Two synthetic projects were embarked upon, both fraught with protecting group nuance and reaction selectivity. Transformations of the opiate skeleton remain a valuable tool for the …
Number of citations: 5 dr.library.brocku.ca
J Zhao, D Chen, X Niu, H Zhang, J Wang… - Medicinal Chemistry …, 2022 - Springer
Ten catalpalactone derivatives were designed, synthesized, and their structures were identified by 1 H NMR, 13 C NMR, and HRMS. All the analogs were evaluated for antimicrobial, …
Number of citations: 0 link.springer.com
AG Alakolanga, NS Kumar, L Jayasinghe… - Journal of food …, 2015 - europepmc.org
Flacourtia inermis Roxb.(Flacourtiaceae), is a moderate sized tree cultivated in Sri Lanka for its fruits known as Lovi. The current study was undertaken to study the biological activity of …
Number of citations: 2 europepmc.org

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